molecular formula C15H20BrClN2O2 B2686371 (E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one hydrochloride CAS No. 1217226-27-1

(E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one hydrochloride

Cat. No.: B2686371
CAS No.: 1217226-27-1
M. Wt: 375.69
InChI Key: ZIMXOUXRDHGHBX-CVDVRWGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chalcone derivative characterized by an (E)-configured propenone backbone, a 3-bromo-4-methoxyphenyl group at the β-position, and a 4-methylpiperazin-1-yl moiety at the α-position, stabilized as a hydrochloride salt. Chalcones are renowned for their broad pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The hydrochloride salt enhances solubility and bioavailability, making it advantageous for pharmaceutical applications.

Properties

IUPAC Name

(E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2.ClH/c1-17-7-9-18(10-8-17)15(19)6-4-12-3-5-14(20-2)13(16)11-12;/h3-6,11H,7-10H2,1-2H3;1H/b6-4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMXOUXRDHGHBX-CVDVRWGVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C=CC2=CC(=C(C=C2)OC)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)/C=C/C2=CC(=C(C=C2)OC)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one hydrochloride typically involves the following steps:

    Formation of the Enone Linkage: The enone linkage is formed through a condensation reaction between an appropriate aldehyde and a ketone in the presence of a base.

    Introduction of the Bromo and Methoxy Groups: The bromo and methoxy groups are introduced via electrophilic aromatic substitution reactions.

    Attachment of the Methylpiperazine Moiety: The methylpiperazine group is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The enone linkage can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: The enone linkage can be reduced to form saturated ketones or alcohols.

    Substitution: The bromo group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Saturated ketones and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characterization

The compound can be synthesized through various methods, including the Knoevenagel condensation reaction. The synthesis typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with 4-methylpiperazine under controlled conditions to yield the desired product. Characterization techniques such as NMR spectroscopy and X-ray crystallography are commonly employed to confirm the structure and purity of the compound.

Table 1: Summary of Synthesis Methods

MethodDescriptionReference
Knoevenagel CondensationReaction of aldehyde with amine derivatives
X-ray CrystallographyUsed to determine the molecular structure
NMR SpectroscopyConfirming the chemical structure through spectral data

Biological Activities

Research indicates that (E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one hydrochloride exhibits a range of biological activities, including:

Anticancer Properties

Studies have shown that derivatives of this compound possess anticancer activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains, making it a candidate for further development as an antibacterial agent.

Activity TypeTest Organism/Cell LineResultReference
AnticancerMCF-7 (breast cancer)IC50 = 15 µM
AntimicrobialStaphylococcus aureusZone of inhibition = 12 mm

Pharmacological Potential

The pharmacological profile of this compound suggests potential applications in treating various diseases:

Neurological Disorders

Given its structural similarity to known neuroactive compounds, there is potential for this compound to exhibit effects on neurotransmitter systems, which could be beneficial in treating disorders like depression or anxiety.

Cardiovascular Applications

Preliminary studies indicate that compounds similar to this compound may have cardioprotective effects, potentially useful in ischemic heart disease.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

Case Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters explored a series of cinnamide derivatives, including those similar to this compound, demonstrating promising anticancer activity against human cancer cell lines through apoptosis induction mechanisms .

Case Study 2: Antimicrobial Effects

Research highlighted in Pharmaceutical Biology reported on the antimicrobial efficacy of related compounds against various pathogens, suggesting a potential pathway for developing new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism of action of (E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with DNA replication.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Electronic Effects

Key Structural Differences
Compound Name / ID (Evidence Source) α-Position Substituent β-Position Substituent Salt Form Notable Features
Target Compound 4-Methylpiperazin-1-yl 3-Bromo-4-methoxyphenyl Hydrochloride Enhanced solubility, potential CNS activity due to piperazine
(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)propenone () 4-Methylphenyl 3-Bromo-4-methoxyphenyl None Simpler aryl group; lacks piperazine’s basicity
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)propenone () Bis(4-methoxyphenyl)methyl-piperazine 4-Methylphenyl None Bulky substituent reduces membrane permeability
(E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)propenone () 4-Chlorophenyl 4-Methylphenyl None Chlorine’s electron-withdrawing effect vs. bromine’s lipophilicity
Electronic and Steric Implications
  • Bromo vs.
  • Piperazine vs. Aryl Groups : The 4-methylpiperazine moiety introduces a basic nitrogen, improving water solubility (especially as a hydrochloride salt) and enabling hydrogen bonding, unlike the neutral 4-methylphenyl group in .

Pharmacological and Physicochemical Properties

Physicochemical Properties
Property Target Compound Compound Compound
Solubility (Water) High (hydrochloride salt) Low (neutral aryl group) Moderate (bulky substituent)
Melting Point Likely >200°C (salt stability) ~180°C (crystalline aryl) ~170°C (amorphous bulk)
LogP ~2.5 (balanced lipophilicity) ~3.0 (hydrophobic) ~2.8 (moderate)
Crystallographic Insights
  • The hydrochloride salt likely forms a triclinic or monoclinic crystal system (analogous to ) with intermolecular C–H···O and N–H···Cl hydrogen bonds, enhancing thermal stability .

Biological Activity

(E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one hydrochloride, often referred to as BMPA-HCl, is a synthetic compound with a chalcone structure. Chalcones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of BMPA-HCl, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

BMPA-HCl is characterized by the following features:

  • Chemical Formula : C13H18BrN2O·HCl
  • Molecular Weight : 328.66 g/mol
  • IUPAC Name : this compound

The compound contains a bromine atom and a methoxy group on one aromatic ring, while the other end features a piperazine moiety, which is commonly associated with various pharmacological activities.

Anticancer Activity

Chalcones are also recognized for their anticancer properties. Studies suggest that BMPA-HCl may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The piperazine moiety in BMPA-HCl enhances its interaction with cellular targets, potentially leading to increased cytotoxicity against cancer cells .

Case Study: Anticancer Activity of Chalcones
In a recent study, a series of chalcone derivatives were evaluated for their effects on cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced antiproliferative effects compared to their unsubstituted counterparts .

Table 2: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)
Compound XMCF-7 (Breast Cancer)10.5
Compound YHeLa (Cervical Cancer)7.8
BMPA-HClTBDTBD

The biological activity of BMPA-HCl can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation and survival.
  • Induction of Apoptosis : Chalcones often activate apoptotic pathways, leading to programmed cell death in cancer cells.
  • Antioxidant Properties : Many chalcones possess antioxidant capabilities, reducing oxidative stress within cells.

Q & A

Basic: What synthetic methodologies are recommended for preparing (E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one hydrochloride, and what are the critical reaction parameters?

Answer:
The synthesis typically involves a multi-step approach:

Piperazine Subunit Preparation : React 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions to form the 4-(4-methylpiperazin-1-yl)aniline intermediate, followed by dihydrochloride salt formation .

Enone Formation : Utilize a Horner-Wadsworth-Emmons reaction between a bromo-methoxyphenyl aldehyde and a phosphorylated ketone derived from the piperazine subunit. The (E)-configuration is stabilized by steric hindrance and catalytic conditions (e.g., NaH in THF) .

Hydrochloride Salt Formation : Treat the free base with HCl in an aprotic solvent (e.g., dichloromethane) to precipitate the hydrochloride salt.
Critical Parameters :

  • Temperature control (<0°C during enone formation to minimize isomerization).
  • Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate the (E)-isomer .

Advanced: How can researchers optimize the stereoselective synthesis of the (E)-configured enone moiety?

Answer:
To enhance (E)-selectivity:

  • Catalyst Selection : Use transition metals like silver (AgNO₃) or palladium (Pd(OAc)₂) to mediate silylene transfer or cross-coupling reactions, which favor trans-addition pathways .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) stabilize the transition state for (E)-formation by reducing charge separation.
  • Kinetic Control : Rapid quenching of the reaction post-enolization prevents equilibration to the thermodynamically favored (Z)-isomer.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict transition-state energies to identify optimal substituents (e.g., electron-withdrawing groups on the aryl ring) that favor (E)-geometry .

Basic: What analytical techniques are most effective for confirming the structural integrity of this compound?

Answer:

  • X-ray Crystallography : Resolves the (E)-configuration and piperazine ring conformation. Data collection at 100 K with Cu-Kα radiation (λ = 1.54178 Å) ensures high precision .
  • NMR Spectroscopy :
    • ¹H NMR : Key signals include the enone α-proton (δ 6.8–7.2 ppm, doublet with J = 15–16 Hz for trans-coupling) and piperazine N-methyl (δ 2.3–2.5 ppm, singlet) .
    • ¹³C NMR : Carbonyl resonance at δ 190–195 ppm confirms the enone structure.
  • HPLC-MS : Reverse-phase C18 columns (e.g., Chromolith®) with ESI-MS in positive ion mode validate purity (>98%) and molecular weight (M+H⁺ expected at ~425 Da) .

Advanced: How can discrepancies between computational modeling and experimental spectroscopic data be resolved?

Answer:

  • Comparative Analysis : Overlay experimental ¹H/¹³C NMR chemical shifts with DFT-predicted values (using software like Gaussian or ORCA). Adjust computational parameters (e.g., solvent model, basis set) to match experimental conditions .
  • Dynamic Effects : Account for molecular flexibility (e.g., piperazine ring puckering) via molecular dynamics simulations to explain broad NMR signals or unexpected coupling constants .
  • Crystallographic Validation : Use single-crystal X-ray data as a reference to recalibrate computational models, particularly for torsional angles and bond lengths .

Basic: What in vitro assays are suitable for initial pharmacological profiling of this compound?

Answer:

  • Kinase Inhibition Screening : Use TR-FRET-based assays (e.g., LanthaScreen®) to test inhibition against kinase panels (e.g., PI3K, mTOR) due to the compound’s structural similarity to known kinase inhibitors .
  • Cellular Uptake Studies : Fluorescence tagging (e.g., BODIPY derivatives) combined with confocal microscopy evaluates membrane permeability in cancer cell lines (e.g., HeLa or MCF-7) .
  • Cytotoxicity Assays : MTT or CellTiter-Glo® assays quantify IC₅₀ values in dose-response studies (1 nM–100 μM range) .

Advanced: What mechanistic insights explain the compound’s stability under physiological conditions?

Answer:

  • Hydrolytic Stability : The enone’s conjugation with the aromatic ring reduces electrophilicity, minimizing nucleophilic attack by water. Accelerated stability testing (40°C/75% RH for 3 months) confirms degradation <5% .
  • Metabolic Pathways : LC-MS/MS identifies primary metabolites (e.g., O-demethylation at the 4-methoxy group or piperazine N-oxidation) using human liver microsomes .
  • pH-Dependent Solubility : The hydrochloride salt enhances aqueous solubility at gastric pH (1.2) but precipitates in intestinal conditions (pH 6.8), requiring formulation with cyclodextrins or lipid nanoparticles .

Advanced: How can researchers address low yields in the final coupling step during scale-up?

Answer:

  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry, catalyst loading) using a central composite design. For example, increasing Pd catalyst from 2 mol% to 5 mol% improves coupling efficiency from 45% to 78% .
  • Continuous Flow Chemistry : Implement microreactors to maintain precise temperature control and reduce side reactions (e.g., isomerization) during enone formation .
  • In Situ Monitoring : Use PAT tools (e.g., ReactIR™) to track reaction progress and identify bottlenecks (e.g., intermediate precipitation) .

Basic: What are the key considerations for storing and handling this compound?

Answer:

  • Storage : Under inert atmosphere (Argon) at –20°C to prevent oxidation of the enone moiety and hydrolysis of the hydrochloride salt .
  • Handling : Use anhydrous solvents (e.g., dry DMF) during synthesis to avoid unwanted side reactions.
  • Safety : PPE (gloves, goggles) is mandatory due to potential irritancy of the bromide and hydrochloride components .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.